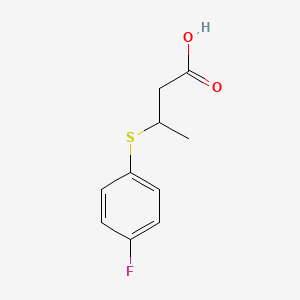![molecular formula C41H55CaFN6O12S2+2 B12068392 calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid” is a complex organic molecule that features multiple functional groups, including hydroxyl, sulfonyl, and fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrimidinyl and hexenoic acid moieties. Typical synthetic routes may involve:
Formation of the Pyrimidinyl Moiety: This could involve the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Formation of the Hexenoic Acid Moiety: This could involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds.
Coupling Reactions: The final steps would involve coupling the pyrimidinyl and hexenoic acid moieties using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bonds and sulfonyl groups can be reduced under appropriate conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or H2/Pd.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
This compound could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or cellular pathways.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting transcription or translation processes.
相似化合物的比较
Similar Compounds
Calcium Dobesilate: Used in the treatment of chronic venous insufficiency.
Calcium Folinate: Used as an adjuvant in cancer therapy.
Calcium Gluconate: Used to treat calcium deficiencies.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties not found in similar compounds.
属性
分子式 |
C41H55CaFN6O12S2+2 |
|---|---|
分子量 |
947.1 g/mol |
IUPAC 名称 |
calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid |
InChI |
InChI=1S/C21H26FN3O6S.C20H29N3O6S.Ca/c1-12(2)19-15(9-10-16(26)17(27)11-18(28)29)20(13-5-7-14(22)8-6-13)24-21(23-19)25(3)32(4,30)31;1-7-8-13(4)19-14(9-10-15(24)16(25)11-17(26)27)18(12(2)3)21-20(22-19)23(5)30(6,28)29;/h5-10,12,16-17,26-27H,11H2,1-4H3,(H,28,29);7-10,12,15-16,24-25H,1,11H2,2-6H3,(H,26,27);/q;;+2/b10-9+;10-9-,13-8+;/t16-,17+;15-,16+;/m11./s1 |
InChI 键 |
NBVWGDAWXZQGGT-BYRZFIIHSA-N |
手性 SMILES |
CC(C)C1=C(C(=NC(=N1)N(C)S(=O)(=O)C)/C(=C/C=C)/C)/C=C\[C@H]([C@H](CC(=O)O)O)O.CC(C)C1=NC(=NC(=C1/C=C/[C@H]([C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
规范 SMILES |
CC(C)C1=C(C(=NC(=N1)N(C)S(=O)(=O)C)C(=CC=C)C)C=CC(C(CC(=O)O)O)O.CC(C)C1=NC(=NC(=C1C=CC(C(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)





